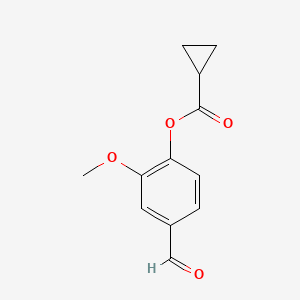

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 4-Formyl-2-methoxyphenyl cyclopropanecarboxylate, is a derivative of cyclopropanecarboxylic acid with a methoxyphenyl group and a formyl group attached to the cyclopropane ring. This structure is related to various compounds that have been studied for their chemical reactivity, molecular structure, and potential applications in polymerization and biological activity.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 2,2-dichloro-1(4-ethoxyphenyl) cyclopropanecarboxylic acid derivatives was achieved through acylation and amidogen reactions, starting from the corresponding cyclopropanecarboxylic acid . Similarly, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate was synthesized and used as an initiator for the cationic polymerization of N-vinylcarbazole, indicating the potential for cyclopropane derivatives to participate in complex chemical reactions .

Molecular Structure Analysis

The molecular structure and properties of cyclopropane derivatives can be elucidated using various spectroscopic and computational methods. For example, the molecular structure, HOMO-LUMO, MEP, and NBO analysis of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate was determined using IR, single crystal X-ray diffraction, and computational methods, providing insights into the stability and electronic properties of the molecule .

Chemical Reactions Analysis

Cyclopropane derivatives exhibit a range of chemical reactivities. One-electron oxidation of 1-(4-methoxyphenyl)cyclopropanecarboxylic acid led to the formation of radical cations or radical zwitterions, which underwent decarboxylation or reacted with hydroxide ions, depending on the pH . Another study showed that 4-methoxy-4-(1-methylethenyl)-2-cyclobutenone derivatives reacted with 2-lithiopropene or α-lithiostyrene to produce eight-membered ring carbocycles, demonstrating the versatility of cyclopropane derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure. The hyperpolarizability of Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate suggests that it has potential nonlinear optical properties, which could be valuable in the development of new materials . The reactivity of cyclopropane derivatives in polymerization reactions, as shown by the initiation of N-vinylcarbazole polymerization by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicates their potential application in creating polymers with specific properties .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Raghavendra et al. (2016) synthesized cyclopropanecarboxylates and tested them for antimicrobial and antioxidant activities. Compounds exhibited significant antibacterial and antifungal properties, along with profound antioxidant potential (Raghavendra et al., 2016).

Oxidation Studies

Research by Bietti and Capone (2008) focused on the one-electron oxidation of methoxyphenyl cyclopropanecarboxylic acids, revealing insights into the reaction mechanisms influenced by structural effects and pH (Bietti & Capone, 2008).

Catalytic Cyclopropenation

A catalytic cyclopropenation process involving diethoxypropyne and methyl diazoacetate, leading to the synthesis of cyclopropyl-dehydroamino acids and dictyopterene C′, was reported by Imogaı̈ et al. (1998). This study highlights the stereochemistry and synthetic applications of cyclopropane derivatives (Imogaı̈ et al., 1998).

Diradical Polymerization

Li et al. (1991) discussed the diradical polymerization of acrylonitrile initiated by ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, indicating the potential of cyclopropanecarboxylates in polymer synthesis (Li et al., 1991).

Biological Activity of Thiourea Derivatives

Tian et al. (2009) prepared thiourea derivatives from cyclopropanecarboxylic acid, showing excellent herbicidal and fungicidal activities. This work underscores the versatility of cyclopropane derivatives in developing bioactive compounds (Tian et al., 2009).

Safety and Hazards

Propriétés

IUPAC Name |

(4-formyl-2-methoxyphenyl) cyclopropanecarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-11-6-8(7-13)2-5-10(11)16-12(14)9-3-4-9/h2,5-7,9H,3-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAOJSWBZLZTFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC(=O)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352800 |

Source

|

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Formyl-2-methoxyphenyl cyclopropanecarboxylate | |

CAS RN |

380336-99-2 |

Source

|

| Record name | 4-formyl-2-methoxyphenyl cyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)

![[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetic acid](/img/structure/B1300761.png)

![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)